(1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common route includes the condensation of 2-phenylhydrazine with a suitable precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione: This compound shares some structural similarities but differs in its core structure and functional groups.
Nitric oxide and related nitroso-compounds: These compounds have different core structures but may share some redox properties.
Uniqueness
(1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific pyrroloquinoline core and the presence of the phenylhydrazinylidene group
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
9,11,11-trimethyl-3-phenyldiazenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C20H19N3O/c1-13-12-20(2,3)23-18-15(13)10-7-11-16(18)17(19(23)24)22-21-14-8-5-4-6-9-14/h4-12,24H,1-3H3 |
InChI Key |
KXJZMIKYTAJMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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